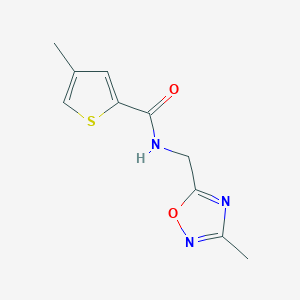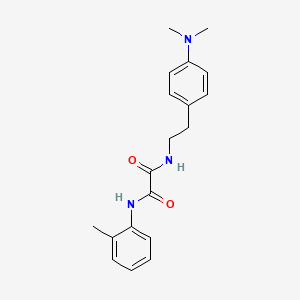
3-(Azidomethyl)-2-bromo-1-benzothiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(Azidomethyl)-2-bromo-1-benzothiophene” likely refers to a compound that contains an azidomethyl group (-CH2N3), a bromine atom, and a benzothiophene structure. Benzothiophene is a heterocyclic compound consisting of a fused benzene and thiophene ring . The azide group (-N3) is known for its high reactivity .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, azide-modified nucleosides are often synthesized using click chemistry based on azide-alkyne cycloaddition . This involves the reaction of an alkyne with an azide to form a triazole .Chemical Reactions Analysis
Azide groups are known for their reactivity and are often used in click reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. Physical properties could include density, color, hardness, melting and boiling points, and electrical conductivity . Chemical properties could include reactivity, flammability, and susceptibility to corrosion .Wissenschaftliche Forschungsanwendungen
Synthesis and Functionalization
- Benzothiophenes like 3-(Azidomethyl)-2-bromo-1-benzothiophene are key in the regioselective synthesis of C3 alkylated and arylated benzothiophenes. These compounds hold significant importance in medicinal chemistry and molecular electronics. A study demonstrates the use of benzothiophene S-oxides as novel precursors for C3-functionalized benzothiophenes, offering a directing group-free method under mild conditions (Shrives et al., 2017).
Molecular Tools Development
- This compound derivatives have been utilized in creating small libraries of stereo-defined 2,3-disubstituted benzothiophenes. These compounds are vital in developing molecular tools for various scientific applications, including potential biological activities (Zhao, Alami, & Provot, 2017).
Cyclopentannulated Benzothiophenes Synthesis
- The synthesis of trisubstituted cyclopentannulated benzothiophenes through an acid-mediated process highlights another application. These compounds are notable in molecular electronics and exhibit significant biological activities. This synthesis approach provides a functionalized and highly substituted annulated benzothiophene class (Satpathi, Dhiman, & Ramasastry, 2014).
Benzothiophene Derivatives Synthesis
- The development of novel approaches to benzothiophene derivatives based on heterocyclization reactions of specific precursors highlights their versatility in synthesis processes. These derivatives have potential applications in various fields, including pharmacology and material science (Gabriele et al., 2011).
Donor-Acceptor Chromophores
- This compound derivatives have been used to create new donor–acceptor chromophores. These have potential applications in photovoltaic cells and light-emitting diodes due to their unique electronic properties (Nakazumi, Watanabe, Maeda, & Kitao, 1990).
Annulation Processes
- The compound has been used in annulation processes to construct fused benzofuro[3,2-b]pyridines and benzo[4,5]thieno[3,2-b]pyridines. These processes are vital for creating complex molecular structures used in medicinal chemistry and material sciences (Zeng et al., 2019).
Ruthenium Complexes Synthesis
- This compound derivatives have been used in synthesizing cyclometallated ruthenium(II) complexes. These complexes find applications in catalysis and as intermediates in organometallic chemistry (Xie & Huynh, 2015).
Wirkmechanismus
Target of Action
The primary target of 3-(Azidomethyl)-2-bromo-1-benzothiophene is the DNA polymerase, a key enzyme involved in DNA replication . This enzyme plays a crucial role in the synthesis of new DNA strands, which is essential for cell division and genetic inheritance.
Mode of Action
This compound interacts with its target by acting as a nucleotide analogue . The compound’s azido moiety (N3) serves as a label for DNA sequencing by synthesis (SBS), displaying a unique Raman shift where most biological molecules are transparent . This allows the compound to be incorporated into the growing DNA strand during polymerase extension . The azido label is then cleaved to permit the next nucleotide incorporation .
Biochemical Pathways
The compound affects the biochemical pathway of DNA synthesis. By acting as a nucleotide analogue, it gets incorporated into the growing DNA strand . This process can influence the DNA sequence, potentially affecting gene expression and protein synthesis.
Pharmacokinetics
Its small size and the efficiency of the 3’-o-azidomethyl-dntps as substrates for the dna polymerase suggest that it may have good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in DNA sequencing. The compound’s incorporation into the DNA strand and subsequent cleavage can influence the DNA sequence . This could potentially affect gene expression and protein synthesis, although the specific effects would depend on the context of the DNA sequence and the cell type.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(azidomethyl)-2-bromo-1-benzothiophene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN3S/c10-9-7(5-12-13-11)6-3-1-2-4-8(6)14-9/h1-4H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGSJBLLRAAVAMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)Br)CN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2991895.png)


![4-methyl-5-[2-(4-phenylpiperazino)acetyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one](/img/structure/B2991903.png)

![N-(2-fluorophenyl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2991905.png)
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]-1-azaspiro[5.5]undecan-4-yl]amino]methyl]-1-methylpyrazole-4-carboxylic acid](/img/structure/B2991906.png)
![Tert-butyl (3aR,7aS)-2-(6-bromopyridine-3-carbonyl)-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate](/img/structure/B2991908.png)
![1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(2-morpholinoethyl)piperidine-4-carboxamide](/img/structure/B2991909.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2991910.png)
![3-[(2,4-dimethylphenyl)sulfonyl]-1-ethyl-6-fluoro-7-piperidin-1-ylquinolin-4(1H)-one](/img/structure/B2991913.png)

![Bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphoryl-pyridin-3-ylmethanol](/img/structure/B2991915.png)
